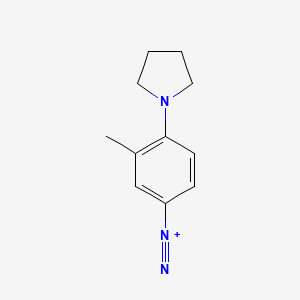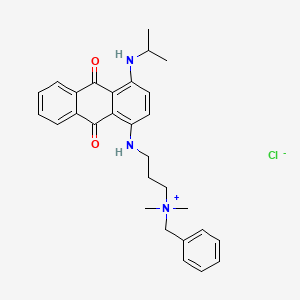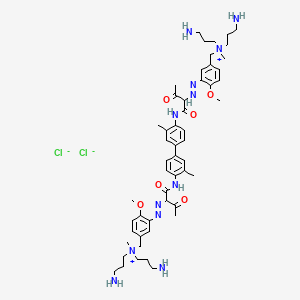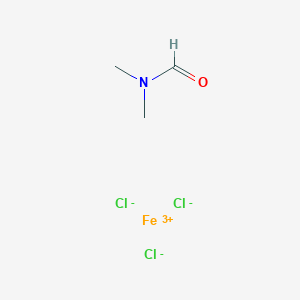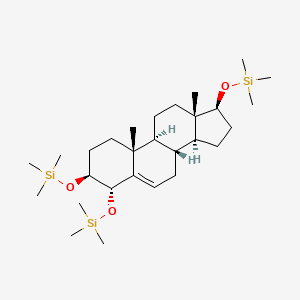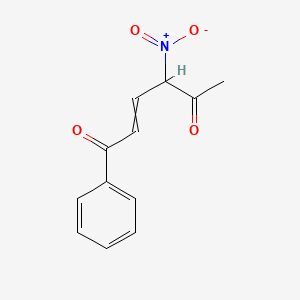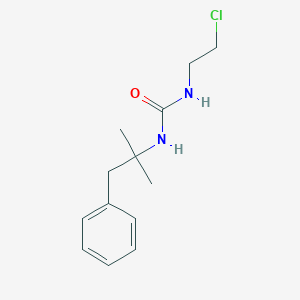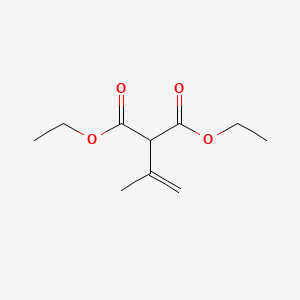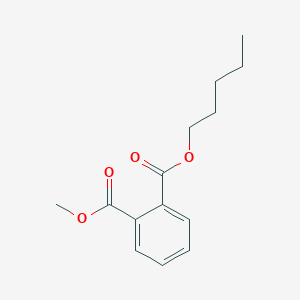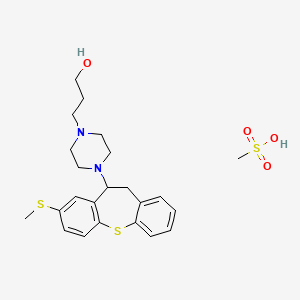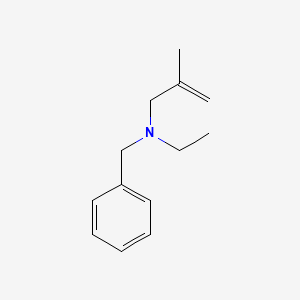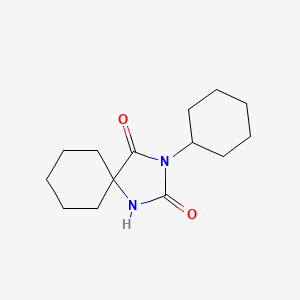
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is a chemical compound with the molecular formula C8H12N2O2. It is also known by several synonyms, including 5,5-pentamethylenehydantoin and cyclohexanespiro-5’-hydantoin . This compound is part of the hydantoin family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione typically involves the reaction of cyclohexanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired spiro compound . Another method involves the Strecker reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . These methods are designed to be high-yield and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials
作用機序
The mechanism of action of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
類似化合物との比較
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: A closely related compound with similar structural features.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Another similar compound with a benzene ring fused to the spiro structure.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A methylated derivative of the parent compound.
Uniqueness
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
36027-81-3 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
3-cyclohexyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H22N2O2/c17-12-14(9-5-2-6-10-14)15-13(18)16(12)11-7-3-1-4-8-11/h11H,1-10H2,(H,15,18) |
InChIキー |
OVFIJWRVBBDTSQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)C3(CCCCC3)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


